![molecular formula C25H19FO6 B2928598 Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637751-58-7](/img/no-structure.png)

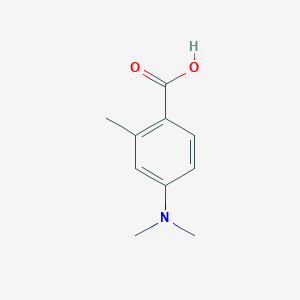

Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

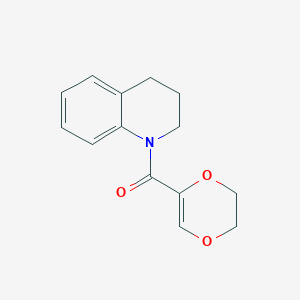

This compound is a derivative of benzoate and chromen, with a fluorophenyl group and an ethoxy group attached. Benzoates are often used in food preservation due to their antimicrobial properties, and chromenes have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The fluorophenyl group could potentially enhance these properties, as fluorine atoms are often added to pharmaceuticals to improve their stability and enhance their biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the benzoate and chromen rings forming the core of the molecule, and the fluorophenyl and ethoxy groups attached at specific positions. The presence of the oxygen atoms in the chromen and benzoate rings, as well as the fluorine atom in the fluorophenyl group, would likely result in a highly polar molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would likely make it soluble in polar solvents . Its melting and boiling points, as well as other physical properties, would depend on the specific arrangement of atoms in the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Antimicrobial and Antioxidant Studies : Research on the synthesis of lignan conjugates via cyclopropanation revealed compounds with excellent antibacterial and antifungal properties, as well as profound antioxidant potential. The pharmaceutical properties of these molecules align with 95% of drugs, indicating their potential in medicinal applications (Raghavendra et al., 2016).

Imaging Probes for Alzheimer's Disease

- Positron Emission Tomography (PET) Probes : A study synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET, highlighting the importance of such compounds in diagnosing neurodegenerative diseases (Cui et al., 2012).

Catalysis and Synthetic Applications

- Oxidation of Primary Alcohols and Hydrocarbons : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in catalysis (Ghorbanloo & Alamooti, 2017).

Synthetic Methods

- Ionic Liquid-Promoted Synthesis : An environmentally friendly synthesis method for novel chromone-pyrimidine coupled derivatives using ionic liquids was reported, highlighting the green chemistry approach in synthesizing complex molecules with antimicrobial properties (Tiwari et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate involves the reaction of 4-hydroxybenzoic acid with 4-(4-fluorobenzyl)phenol to form ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate, which is then reacted with 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "4-(4-fluorobenzyl)phenol", "ethyl alcohol", "sodium hydroxide", "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid and 4-(4-fluorobenzyl)phenol in ethyl alcohol.", "Step 2: Add sodium hydroxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid to obtain ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate.", "Step 4: Dissolve ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate and 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid in ethyl alcohol.", "Step 5: Add a catalytic amount of sulfuric acid and heat under reflux for several hours.", "Step 6: Cool the mixture and filter the precipitate to obtain Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate." ] } | |

CAS-Nummer |

637751-58-7 |

Molekularformel |

C25H19FO6 |

Molekulargewicht |

434.419 |

IUPAC-Name |

ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H19FO6/c1-2-29-25(28)17-5-9-19(10-6-17)32-23-15-31-22-13-20(11-12-21(22)24(23)27)30-14-16-3-7-18(26)8-4-16/h3-13,15H,2,14H2,1H3 |

InChI-Schlüssel |

FVWVKLZCHYWWGB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2928522.png)

![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2928524.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)